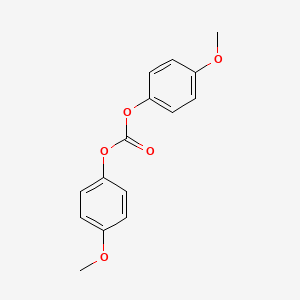

Bis(4-methoxyphenyl) carbonate

描述

Bis(4-methoxyphenyl) carbonate, with the chemical formula C15H14O5, is a diaryl carbonate distinguished by the presence of two 4-methoxyphenyl (B3050149) groups attached to a central carbonate core. sigmaaldrich.commendelchemicals.comscbt.com Its structure imparts a unique combination of reactivity and stability, making it a valuable reagent and building block in various chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5676-71-1 sigmaaldrich.com |

| Molecular Formula | C15H14O5 sigmaaldrich.commendelchemicals.comscbt.com |

| Molecular Weight | 274.28 g/mol mendelchemicals.com |

| Melting Point | 86-88 °C mendelchemicals.com |

| Appearance | White solid chemicalbook.com |

Organic carbonates are a class of compounds that feature a carbonate functional group (a carbonyl group flanked by two alkoxy or aryloxy groups). wikipedia.org They are broadly categorized into acyclic, cyclic, and polymeric forms. wikipedia.org Aromatic carbonates, like this compound, are a specific type of acyclic carbonate where the carbonyl carbon is bonded to two aryloxy groups. spectroscopyonline.com

The chemistry of aromatic carbonates is of significant interest due to their role as "green" reagents and intermediates. They are considered environmentally friendly alternatives to hazardous compounds like phosgene (B1210022), which has been traditionally used in the synthesis of polycarbonates. researchgate.netresearchgate.net The reactivity of aromatic carbonates is influenced by the electronic nature of the aromatic substituents. In the case of this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings play a crucial role in its chemical behavior. nih.gov

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 4-methoxyphenyl chloroformate with 4-methoxyphenol (B1676288) in the presence of a base like pyridine (B92270). chemicalbook.com Another approach involves the reaction of 4-methoxyphenol with a carbonylating agent.

The importance of this compound in modern research stems from its utility as a versatile reagent and a monomer for polymer synthesis. smolecule.com

In organic synthesis , it serves as an efficient electrophilic source for the introduction of the 4-methoxyphenoxycarbonyl group. This functionality is valuable in the protection of amines and other nucleophilic groups. Furthermore, diaryl carbonates, including this compound, are involved in transesterification reactions, allowing for the synthesis of other carbonates and related esters. researchgate.net Research has also explored its use in carboxylation reactions, which are fundamental transformations for incorporating carbon dioxide or its equivalents into organic molecules. researchgate.net

In the realm of materials science , this compound is a key precursor for the synthesis of polycarbonates. smolecule.com Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. rsc.org By using monomers like this compound, researchers can tailor the properties of the resulting polymers. For instance, the methoxy groups can influence the polymer's solubility, thermal behavior, and optical properties. smolecule.com

Recent research has also highlighted the potential of this compound derivatives in the development of novel functional materials. For example, a derivative, bis(4-formyl-2-methoxyphenyl)carbonate, has been synthesized from vanillin (B372448) and used to create Schiff base nanoparticles with antioxidant and anticancer properties. researchgate.net This demonstrates the broader potential of this class of compounds in creating advanced materials with specific biological or electronic functions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-methoxyphenol |

| 4-methoxyphenyl chloroformate |

| Bis(4-formyl-2-methoxyphenyl)carbonate |

| This compound |

| Carbon dioxide |

| Phosgene |

| Pyridine |

Structure

3D Structure

属性

IUPAC Name |

bis(4-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBTWSPZTNYNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396504 | |

| Record name | bis(4-methoxyphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-71-1 | |

| Record name | bis(4-methoxyphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Methoxyphenyl Carbonate

Traditional Synthetic Approaches

Conventional methods for synthesizing Bis(4-methoxyphenyl) carbonate have been widely employed and are well-documented in chemical literature. These approaches typically involve esterification reactions or the use of chloroformate precursors.

One of the fundamental methods for preparing this compound is through the esterification of 4-methoxyphenol (B1676288). This process can be facilitated by various reagents and conditions. For instance, the reaction of 4-methoxyphenol with a suitable carbonate source, often in the presence of a catalyst, can yield the desired product. Another approach involves the transesterification of an existing carbonate, such as diphenyl carbonate or dimethyl carbonate, with 4-methoxyphenol. smolecule.comresearchgate.netresearchgate.net The choice of catalyst and reaction conditions, including temperature and the removal of byproducts, plays a crucial role in maximizing the yield and purity of this compound.

A specific example of this methodology involves the reaction of 4-formyl-2-methoxyphenol with oxalic acid under acidic conditions, using a catalyst like sulfuric acid, to form the corresponding bis(4-formyl-2-methoxyphenyl) ester. This highlights the general principle of esterification applied to substituted phenols.

A prevalent traditional route to this compound involves the use of 4-methoxyphenyl (B3050149) chloroformate. chemicalbook.com In a typical procedure, 4-methoxyphenol is reacted with 4-methoxyphenyl chloroformate in a suitable solvent, such as dichloromethane, and in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. chemicalbook.com This reaction is often conducted at a controlled temperature, starting from ice-cooling and gradually warming to room temperature, to afford a high yield of the final product. chemicalbook.com The use of chloroformates is a well-established method for forming carbonate linkages. acs.orgorganic-chemistry.orgsigmaaldrich.com

Advanced Synthetic Strategies

In pursuit of more environmentally benign and efficient synthetic routes, advanced strategies have been developed. These methods often focus on avoiding hazardous reagents like phosgene (B1210022) and employing catalytic systems to enhance reaction efficiency.

The toxicity of phosgene has driven the development of phosgene-free methods for the synthesis of carbonates. researchgate.nettum.deiupac.org One such approach is the transesterification of diphenyl carbonate with polyfluoroalkanols, promoted by titanium(IV) alkoxides. researchgate.net While this example illustrates a phosgene-free synthesis of other carbonates, the underlying principle of transesterification can be applied to the synthesis of this compound. Another green approach involves the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent. researchgate.net The synthesis of diphenyl carbonate from DMC and phenol (B47542) is a well-established industrial process and serves as a model for phosgene-free carbonate synthesis. researchgate.net

Modern organic synthesis frequently utilizes metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Stille coupling reaction, a versatile cross-coupling method, traditionally involves the reaction of an organostannane with an organohalide catalyzed by a palladium complex. organic-chemistry.org While direct Stille coupling to synthesize diaryl carbonates is not the most common application, the principles of palladium-catalyzed carbonylative coupling reactions are relevant. researchgate.net For instance, carbonylative Stille couplings are used to synthesize ketones from aryl iodides, demonstrating the insertion of a carbonyl group under palladium catalysis. researchgate.net This methodology could conceptually be adapted for the synthesis of diaryl carbonates. The Stille coupling is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org Research has focused on developing Stille couplings that are catalytic in tin to mitigate this issue. msu.edu The use of copper(I) salts as co-catalysts has been shown to improve the efficiency of carbonylative Stille couplings, particularly for sterically hindered substrates. acs.orgnih.gov

Transesterification Processes

Transesterification represents a key pathway for the synthesis of diaryl carbonates, including this compound. This process typically involves the reaction of an alcohol or phenol with a carbonate, such as dimethyl carbonate, in the presence of a catalyst.

Catalytic Transesterification with Dimethyl Carbonate

The transesterification of dimethyl carbonate (DMC) with 4-methoxyphenol is a prominent method for producing this compound. Various catalysts have been explored to enhance the efficiency and selectivity of this reaction. For instance, molybdenum-based catalysts have demonstrated effectiveness in the transesterification of DMC with phenol to produce diphenyl carbonate, a structurally related compound. mdpi.com Unsupported MoO₃ showed a low yield for diphenyl carbonate, but when supported on SiO₂, the yield significantly increased. mdpi.com Similarly, MgO nanosheets have been evaluated as catalysts, showing high selectivity in the transesterification of phenol with DMC. mdpi.com The choice of catalyst and support material plays a crucial role in the reaction's success, influencing both the conversion of dimethyl carbonate and the selectivity towards the desired diaryl carbonate. mdpi.com

| Catalyst System | Support | Reactant 1 | Reactant 2 | Product | Conversion of DMC (%) | Selectivity of Diaryl Carbonate (%) |

| α-MoO₃/SBA-16 | SBA-16 | Dimethyl Carbonate | Phenol | Diphenyl Carbonate | 78.5 | >46.5 |

| MoO₃ | None | Dimethyl Carbonate | Phenol | Diphenyl Carbonate | - | 3.8 (Yield) |

| MoO₃/SiO₂ | SiO₂ | Dimethyl Carbonate | Phenol | Diphenyl Carbonate | - | 17 (Yield) |

| MgO nanosheets | None | Dimethyl Carbonate | Phenol | Diphenyl Carbonate | - | 95.7 |

Quaternary Ammonium (B1175870) Salt Catalysis in Transesterification

Quaternary ammonium salts have emerged as effective catalysts for transesterification reactions, including the synthesis of carbonates. beilstein-journals.orgmdpi.com These salts can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. In the synthesis of dimethyl carbonate from ethylene (B1197577) carbonate and methanol, quaternary ammonium strongly basic anion exchange resins are used. beilstein-journals.org Furthermore, quaternary ammonium salts have been investigated for their catalytic activity in the cycloaddition of epoxides with CO2 and in promoting transesterification reactions. ionike.com For example, n-Bu4NBr/n-Bu3N has been identified as a highly effective catalyst system for the one-step synthesis of DMC. ionike.com The basicity of the anion in ionic liquids containing quaternary ammonium groups can be tailored to enhance catalytic activity. ionike.com

| Catalyst Type | Application | Reactants | Product | Key Finding |

| Quaternary ammonium strongly basic anion exchange resin | Transesterification | Ethylene carbonate, Methanol | Dimethyl Carbonate | Achieves practically quantitative yields. beilstein-journals.org |

| n-Bu4NBr/n-Bu3N | One-step synthesis | Epoxide, CO2, Methanol | Dimethyl Carbonate | One of the most effective catalyst systems. ionike.com |

| Amino-functionalized ionic liquids | Base catalyzed reactions | Ethylene oxide, CO2, Methanol | Dimethyl Carbonate | Exhibit good catalytic activity. ionike.com |

| Tetramethylammonium methyl carbonate | Transesterification | Various esters and alcohols | Functionalized esters | Effective, chemoselective, scalable, and reusable. nii.ac.jp |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Reduced Solvent Methodologies

Solvent-free and reduced solvent methodologies are central to green chemistry, as they eliminate or reduce the environmental impact associated with solvent use. semanticscholar.org Microwave-assisted solvent-free synthesis has been successfully applied to produce chalcones, demonstrating the potential for clean and efficient reactions with easy work-up. nih.gov For the synthesis of bis(indolyl)methanes, a solvent-free method using Eaton's reagent at room temperature has been developed, offering a rapid and efficient process. semanticscholar.org These approaches highlight a trend towards more sustainable chemical manufacturing. semanticscholar.org

Visible-Light-Induced Synthesis

Visible-light-induced synthesis is a rapidly growing area in green chemistry, offering a mild and environmentally friendly way to drive chemical reactions. acs.org This approach has been used for the synthesis of various organic compounds, including multi-carbonyl compounds and esters. rsc.orgacs.org For instance, a visible-light-induced synthesis of O-aryl esters has been developed through the cross-dehydrogenative coupling of aldehydes with phenols, functioning without a transition-metal or photocatalyst. acs.org While not directly reported for this compound, the principles of visible-light photoredox catalysis could be applied to its synthesis, potentially offering a more sustainable route. uni-regensburg.de

Optimization for Industrial Scale-Up and Reduced Hazardous Reagents

Optimizing synthetic routes for industrial scale-up involves developing processes that are not only efficient and high-yielding but also safe and environmentally responsible. This includes the reduction or replacement of hazardous reagents. orgsyn.org The non-phosgene process for producing polycarbonate, which uses diphenyl carbonate derived from the transesterification of dimethyl carbonate, is a prime example of a greener industrial process. mdpi.com Research continues to focus on improving catalyst stability and activity to overcome thermodynamic limitations in these processes. mdpi.com The development of scalable and chromatography-free purification methods, as demonstrated in the synthesis of a bismacycle precursor, is also crucial for industrial applications. acs.org The use of safer, non-toxic raw materials like dimethyl carbonate, which is produced from the non-polluting oxidation-carbonylation of methanol, is a key aspect of this optimization. mdpi.com

Reactivity and Reaction Mechanisms of Bis 4 Methoxyphenyl Carbonate

Hydrolytic Stability and Mechanisms

The stability of Bis(4-methoxyphenyl) carbonate in aqueous environments is dictated by its susceptibility to hydrolysis, a reaction that can be catalyzed by both acids and bases. The process involves the cleavage of the ester linkages to yield 4-methoxyphenol (B1676288) and carbonic acid, which subsequently decomposes to carbon dioxide and water.

The acid-catalyzed hydrolysis of diaryl carbonates generally proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon chemguide.co.uklibretexts.orgchemistrysteps.com. This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate chemguide.co.uklibretexts.org.

The general mechanism involves the following steps:

Protonation: The carbonyl oxygen is protonated, making the carbonate more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule attacks the carbonyl carbon, forming a positively charged tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the 4-methoxyphenoxy groups, converting it into a better leaving group (4-methoxyphenol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of 4-methoxyphenol.

Deprotonation: The resulting protonated carbonic acid monoester is deprotonated by water to regenerate the acid catalyst and form the unstable intermediate, which rapidly decomposes to another molecule of 4-methoxyphenol and carbon dioxide.

Base-catalyzed hydrolysis, also known as saponification, is typically a more efficient process for carbonates than acid-catalyzed hydrolysis ucoz.com. The mechanism does not require initial activation by protonation, as the hydroxide ion (OH⁻) is a strong nucleophile that can directly attack the electrophilic carbonyl carbon youtube.com.

The mechanistic pathway is as follows:

Nucleophilic Addition: The hydroxide ion attacks the carbonyl carbon, leading to the formation of a negatively charged tetrahedral intermediate. This step is typically the rate-determining step.

Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling one of the 4-methoxyphenoxide ions as the leaving group.

Kinetic studies on the hydrolysis of this compound have provided quantitative data on its reactivity towards both water (neutral hydrolysis) and hydroxide ions (alkaline hydrolysis).

| Reaction Condition | Kinetic Isotope Effect (k¹²/k¹³) |

|---|---|

| Reaction with Hydroxide Ion | 1.0493 |

| Reaction with Water | 1.0518 |

Data sourced from a study on the carbon kinetic isotope effects on the hydrolysis of aryl carbonates acs.org.

The electronic nature of the substituents on the aryl rings significantly influences the rate of hydrolysis. The 4-methoxy group (-OCH₃) in this compound is an electron-donating group. By donating electron density to the aromatic ring through resonance, it makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack compared to unsubstituted or electron-withdrawn diaryl carbonates.

Consequently, diaryl carbonates with electron-withdrawing groups, such as the nitro group (-NO₂) in bis(4-nitrophenyl) carbonate, hydrolyze much more rapidly nih.gov. The electron-withdrawing group stabilizes the developing negative charge on the leaving phenoxide group, making it a better leaving group.

| Compound | Substituent Type | Effect on Carbonyl Carbon | Relative Rate of Hydrolysis |

|---|---|---|---|

| Bis(4-nitrophenyl) carbonate | Strongly Electron-Withdrawing (-NO₂) | More Electrophilic | Fast |

| Diphenyl carbonate | Neutral (-H) | Moderately Electrophilic | Moderate |

| This compound | Electron-Donating (-OCH₃) | Less Electrophilic | Slow |

This table illustrates the general trend of substituent effects on diaryl carbonate hydrolysis.

Transcarbonylation and Esterification Reactions

Transcarbonylation, analogous to transesterification, is a key reaction of carbonates where an alcohol displaces one of the aryl groups to form a new, mixed or symmetric carbonate.

This compound can react with alcohols to form new carbonate esters. This reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Mechanism:

A strong base deprotonates the attacking alcohol to form a more nucleophilic alkoxide ion.

The alkoxide ion attacks the carbonyl carbon of the diaryl carbonate, forming a tetrahedral intermediate.

The intermediate collapses, eliminating a 4-methoxyphenoxide leaving group to yield the new carbonate ester.

Acid-Catalyzed Mechanism:

The carbonyl oxygen of the diaryl carbonate is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

A neutral alcohol molecule attacks the activated carbonyl carbon.

A series of proton transfers occurs, culminating in the elimination of a 4-methoxyphenol molecule and the formation of the new carbonate ester masterorganicchemistry.com.

To drive the reaction to completion, the attacking alcohol is often used in excess or as the solvent masterorganicchemistry.com. This type of reaction is fundamental in polymer chemistry, where transcarbonylation can occur as a competing reaction during the ring-opening polymerization of cyclic carbonates frontiersin.org.

Mechanism of Action in Chemical Release Systems

While specific applications of this compound in chemical release systems are not widely documented, its reactivity profile suggests a potential mechanism of action based on controlled hydrolysis. The carbonate linkage can serve as a cleavable tether to release active molecules.

The proposed mechanism would involve the encapsulation or chemical bonding of a therapeutic or other active agent to a system containing the this compound moiety. The release of the agent would then be triggered by the hydrolysis of the carbonate.

Trigger Mechanism: The release could be initiated by a change in pH. For example, in a slightly acidic or basic environment, the rate of hydrolysis would increase, leading to the cleavage of the carbonate and the release of two molecules of 4-methoxyphenol and carbon dioxide.

Tunable Release Rate: The inherent hydrolytic stability of the carbonate, influenced by the electron-donating methoxy (B1213986) groups, suggests that the release would be relatively slow under neutral conditions. The rate of release could therefore be tuned by adjusting the local pH, making it a candidate for systems requiring pH-controlled release.

This concept is analogous to how other materials, such as porous calcium carbonate, are used as carriers for the controlled release of drugs, where environmental factors trigger the release of the payload researchgate.netmdpi.comresearchgate.net.

Carbonate Ester Backbone Hydrolysis for Active Species Release

The hydrolysis of the carbonate ester backbone in this compound is a critical reaction that leads to the release of the active species, 4-methoxyphenol. This transformation can proceed through different mechanistic pathways, the prevalence of which is highly dependent on the pH of the aqueous environment. The reaction generally involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbonyl carbon of the carbonate. This process ultimately results in the cleavage of a carbon-oxygen bond and the liberation of two molecules of 4-methoxyphenol and one molecule of carbonic acid (which subsequently decomposes to carbon dioxide and water).

The reactivity of the carbonate is significantly influenced by the electronic properties of the substituent on the phenyl ring. The methoxy group (-OCH₃) is an electron-donating group, which can influence the stability of the transition state and the leaving group potential of the 4-methoxyphenoxide ion.

Mechanistic Pathways:

The hydrolysis of diaryl carbonates typically follows three main pathways depending on the pH:

Neutral Hydrolysis (Water-Catalyzed): In the neutral pH range, a water molecule acts as the nucleophile. The reaction is generally slow as water is a weak nucleophile. The mechanism involves the attack of water on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to release the first molecule of 4-methoxyphenol and a 4-methoxyphenyl (B3050149) hydrogen carbonate intermediate, which is subsequently hydrolyzed to a second molecule of 4-methoxyphenol and carbonic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbonate is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps are similar to neutral hydrolysis but occur at an accelerated rate.

Base-Catalyzed (Alkaline) Hydrolysis: In alkaline solutions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This is typically the most efficient pathway for hydrolysis. The reaction proceeds through a tetrahedral intermediate, which then collapses to release a 4-methoxyphenoxide ion and a 4-methoxyphenyl hydrogen carbonate intermediate. The latter is quickly deprotonated and hydrolyzed. Studies on related substituted phenyl phenyl carbonates show that this reaction proceeds through a concerted mechanism where the expulsion of the leaving group is only slightly advanced in the transition state. researchgate.net

Research Findings and Kinetic Data:

A study on the alkaline hydrolysis of a series of Y-substituted phenyl phenyl carbonates in 33% acetonitrile-water at 25°C provided second-order rate constants (k_OH) that illustrate the effect of substituents on reactivity. researchgate.net Although this compound was not in this specific study, the data for related compounds show a clear trend.

| Substituent (Y) | σ⁻ Constant | k_OH (M⁻¹s⁻¹) |

|---|---|---|

| 4-NO₂ | 1.25 | 14.1 |

| 4-CN | 0.99 | 6.92 |

| 3-NO₂ | 0.71 | 4.17 |

| 4-Cl | 0.23 | 1.23 |

| H | 0.00 | 0.741 |

| 4-CH₃ | -0.17 | 0.501 |

This data demonstrates that electron-withdrawing groups (like NO₂ and CN) increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state and making the phenoxide a better leaving group. Conversely, electron-donating groups (like CH₃) decrease the rate. The 4-methoxy group has a σ⁻ constant of -0.27, suggesting that this compound would have a slower rate of alkaline hydrolysis compared to the unsubstituted phenyl phenyl carbonate.

The pH-rate profile for the hydrolysis of carbonate esters typically shows a "U" or "V" shape, with a minimum rate in the neutral pH region and increasing rates at both low and high pH. A representative profile based on data for various phenol (B47542) carbonate esters illustrates this behavior. researchgate.net

| pH | log (k_obs / s⁻¹) | Dominant Mechanism |

|---|---|---|

| 1.0 | -4.5 | Acid-Catalyzed |

| 2.0 | -5.5 | Acid-Catalyzed |

| 4.0 | -7.0 | Neutral (Water-Catalyzed) |

| 6.0 | -7.2 | Neutral (Water-Catalyzed) |

| 8.0 | -6.5 | Base-Catalyzed |

| 10.0 | -4.5 | Base-Catalyzed |

| 12.0 | -2.5 | Base-Catalyzed |

The release of 4-methoxyphenol as the active species is the direct consequence of the cleavage of the carbonate ester bond. The rate of this release is therefore governed by the kinetics of the hydrolysis reaction, which, as detailed, is highly sensitive to the pH of the surrounding medium.

Applications in Advanced Organic Synthesis

Protein Modification and Proteomics

Crosslinking Methodologies

Bis(4-methoxyphenyl) carbonate can serve as an effective crosslinking agent in polymer chemistry, particularly through transesterification reactions. This methodology is predicated on the reaction of the carbonate with multifunctional nucleophiles, such as polyols (compounds with multiple hydroxyl groups), to form a three-dimensional polymer network. The driving force for this reaction is the formation of more stable carbonate linkages within the polymer backbone and the release of 4-methoxyphenol (B1676288) as a byproduct.

The crosslinking process typically involves heating a mixture of the polymer containing nucleophilic functional groups (e.g., a polyester (B1180765) polyol or a polyether polyol) with a stoichiometric amount of this compound. The reaction is often catalyzed by a transesterification catalyst, such as a metal alkoxide or a tertiary amine. The extent of crosslinking can be controlled by the functionality of the polyol and the reaction conditions, such as temperature and reaction time. This approach is advantageous as it avoids the use of highly reactive and toxic crosslinkers like isocyanates or acid chlorides.

The general reaction for the crosslinking of a polyol with this compound can be represented as follows:

n Polyol-(OH)x + (x/2) n (4-MeO-PhO)2CO → [Polyol-(OCOO)x/2]n + xn 4-MeO-PhOH

where 'x' is the functionality of the polyol (number of hydroxyl groups per molecule).

Table 1: Potential Polyols for Crosslinking with this compound

| Polyol | Functionality (x) | Resulting Polymer Network | Potential Applications |

| Glycerol | 3 | Highly crosslinked rigid thermoset | Coatings, adhesives, rigid foams |

| Trimethylolpropane | 3 | Crosslinked thermoset with good thermal stability | Industrial coatings, composites |

| Pentaerythritol | 4 | Densely crosslinked, hard, and brittle polymer | Abrasion-resistant coatings, molding compounds |

| Poly(ethylene glycol) (tri-functional) | 3 | Flexible and hydrophilic crosslinked network | Hydrogels, biomedical materials |

| Castor Oil (a natural polyol) | ~2.7 | Elastomeric network with good flexibility | Bio-based elastomers, flexible coatings |

Heterocyclic Compound Synthesis

This compound also presents potential as a reagent in the synthesis of nitrogen-containing heterocyclic compounds, such as tetrahydroisoquinolines. Its role in these transformations is primarily as a carbonyl group equivalent or an activating agent.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. nih.govnih.gov While the classical Pictet-Spengler reaction utilizes a direct carbonyl source, this compound can be envisioned to participate in a modified version of this reaction.

In a hypothetical pathway, the β-arylethylamine would first react with this compound in a nucleophilic acyl substitution reaction to form an N-(4-methoxyphenoxycarbonyl)-β-arylethylamine intermediate. This carbamate (B1207046) could then undergo an intramolecular cyclization under acidic conditions. The acid would protonate the carbonyl oxygen of the carbamate, increasing its electrophilicity and promoting the intramolecular attack by the electron-rich aromatic ring. Subsequent loss of 4-methoxyphenol and a proton would lead to the formation of a lactam, which could then be reduced to the desired tetrahydroisoquinoline. This approach would offer an alternative to using potentially unstable or inaccessible aldehydes.

Expanding on the concept from the modified Pictet-Spengler reaction, this compound can be a key reagent in a multi-step synthesis of tetrahydroisoquinolines. The initial step, as described above, is the formation of an N-(4-methoxyphenoxycarbonyl)-β-arylethylamine. This stable intermediate can be isolated and purified before proceeding to the cyclization step.

The cyclization of this carbamate intermediate to form a dihydroisoquinolinone would likely require a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, and elevated temperatures. The resulting dihydroisoquinolinone, a cyclic amide (lactam), can then be readily reduced to the corresponding tetrahydroisoquinoline using a standard reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. This two-step sequence provides a controlled and potentially high-yielding route to substituted tetrahydroisoquinolines.

Table 2: Hypothetical Synthesis of Tetrahydroisoquinolines using this compound

| β-Arylethylamine Substrate | Intermediate N-Carbamate | Expected Tetrahydroisoquinoline Product (after cyclization and reduction) |

| Phenethylamine | N-(4-methoxyphenoxycarbonyl)phenethylamine | 1,2,3,4-Tetrahydroisoquinoline |

| Dopamine (protected) | Protected N-(4-methoxyphenoxycarbonyl)dopamine | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline (after deprotection) |

| Tryptamine | N-(4-methoxyphenoxycarbonyl)tryptamine | 1,2,3,4-Tetrahydro-β-carboline |

| Homoveratrylamine | N-(4-methoxyphenoxycarbonyl)homoveratrylamine | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Role in Advanced Materials Science

Polymer Precursors

The primary application of Bis(4-methoxyphenyl) carbonate in polymer science is as a monomer for the synthesis of polycarbonates. Polycarbonates are a class of thermoplastics known for their exceptional strength, toughness, and optical clarity.

Polycarbonate Synthesis and Mechanistic Considerations

This compound serves as a key reactant in the melt transesterification process for producing polycarbonates. This method is considered a greener alternative to traditional polycarbonate synthesis that uses the highly toxic phosgene (B1210022). mdpi.commdpi.com In this process, this compound is reacted with a diol, such as bisphenol A (BPA), at elevated temperatures in the presence of a transesterification catalyst. google.comgoogle.com

The reaction mechanism generally involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the carbonate. This leads to the elimination of 4-methoxyphenol (B1676288) as a byproduct and the formation of carbonate linkages between the diol units, resulting in the polycarbonate chain. The process is typically carried out in a stepwise manner, starting with the formation of oligomers, followed by a further polymerization stage at higher temperatures and under vacuum to remove the 4-methoxyphenol and drive the reaction towards the formation of high molecular weight polymer chains. google.com

The reactivity of the carbonate monomer is a crucial factor in these polymerizations. Activated carbonates, which possess electron-withdrawing groups, can enhance the reaction rate and allow for polymerization at lower temperatures. acs.org While this compound itself is not typically classified as a highly "activated" carbonate, its reactivity can be influenced by the choice of catalyst and reaction conditions. Common catalysts for this type of transesterification include various metal salts and organic bases. google.comgoogle.com

Research into bio-based monomers has also explored derivatives of vanillin (B372448), which share structural similarities with this compound. For instance, bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) have been synthesized from vanillin and used to produce poly(carbonate ester)s and poly(carbonate urethane)s. researchgate.netnih.govwhiterose.ac.uk These studies provide insights into the polymerization behavior of related aromatic carbonate monomers.

Optoelectronic Device Components

The methoxy-substituted phenyl groups in this compound are precursors to the widely used bis(4-methoxyphenyl)amine [N,N-bis(4-methoxyphenyl)aniline] moiety, a key building block for hole-transporting materials (HTMs). These materials are essential components in a variety of optoelectronic devices.

Hole-Transporting Layer (HTL) Development

In many organic electronic devices, a hole-transporting layer (HTL) is crucial for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive or active layer. Materials based on bis(4-methoxyphenyl)amine are frequently employed in HTLs due to their excellent hole mobility and suitable energy levels that align well with other device components. diva-portal.orgnih.govd-nb.info The electron-donating nature of the methoxy (B1213986) groups enhances the electron density on the nitrogen atom, which facilitates hole transport. nih.govmdpi.com

The design of novel HTMs often involves incorporating the bis(4-methoxyphenyl)amine unit into larger molecular architectures, such as star-shaped molecules or polymers, to optimize properties like solubility, film-forming ability, and thermal stability. mdpi.com For instance, pyrene-based materials functionalized with bis(4-methoxyphenyl)amine have been investigated as HTMs. nih.govacs.org

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL plays a critical role in balancing the injection of holes and electrons, which is essential for achieving high efficiency and device lifetime. researchgate.net Derivatives of bis(4-methoxyphenyl)amine are extensively used in the HTLs of OLEDs. diva-portal.orgnih.gov The performance of these materials is often evaluated based on parameters such as external quantum efficiency (EQE), power efficiency, and luminance. diva-portal.org

For example, newly designed derivatives of pentaphenylbenzene (B1618139) with methoxy-substituted diphenylamino moieties have demonstrated high hole drift mobility and have been successfully used as HTMs in OLEDs, leading to high external quantum efficiencies. diva-portal.org The table below summarizes the performance of some OLEDs incorporating hole-transporting materials derived from bis(4-methoxyphenyl)amine.

| Hole-Transporting Material | Device Structure | Maximum EQE (%) | Maximum Power Efficiency (lm/W) | Reference |

| Pyridine-appended pyrene (B120774) derivative (Py-Br) | ITO/HTM/Emissive Layer/ETM/Cathode | 9 | - | nih.gov |

| Pentaphenylbenzene with diphenylamino moieties | ITO/HTM/TADF Emitter/ETM/LiF/Al | 25.9 | 43.4 | diva-portal.org |

| Cross-linkable TPD derivative (OTPD) | ITO/HTL/EML/ETL/Cathode | - | - | spiedigitallibrary.org |

Table showing the performance of selected OLEDs utilizing hole-transporting materials based on bis(4-methoxyphenyl)amine derivatives. Note that direct performance data for this compound itself is not available as it is a precursor.

Photovoltaic Cell Applications

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), HTMs based on bis(4-methoxyphenyl)amine are crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode. researchgate.netmdpi.com The efficiency and stability of PSCs are highly dependent on the properties of the HTL.

Derivatives of N,N-bis(4-methoxyphenyl)aniline are among the most successful small molecule HTMs for PSCs. nih.govrsc.org For instance, the well-known HTM, Spiro-OMeTAD, incorporates bis(4-methoxyphenyl)amine units. The power conversion efficiency (PCE) of PSCs is a key metric for evaluating the performance of these materials. Research has shown that modifications to the core structure and peripheral groups of these HTMs can significantly impact the device performance. nih.gov

The table below presents the power conversion efficiencies of perovskite solar cells employing various hole-transporting materials derived from bis(4-methoxyphenyl)amine.

| Hole-Transporting Material | Perovskite Composition | Device Architecture | Power Conversion Efficiency (PCE) (%) | Reference |

| Z34 (asymmetry 7-coumarinoxy-4-methyltetrasubstituted metallophthalocyanine) | CH₃NH₃PbI₃ | n-i-p | 16.1 | researchgate.net |

| TPA-BPFN-TPA | CH₃NH₃PbI₃ | n-i-p | 18.40 | mdpi.com |

| CP1 (N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative) | Not specified | Not specified | 15.91 | nih.gov |

Table illustrating the power conversion efficiencies of perovskite solar cells with hole-transporting materials containing the bis(4-methoxyphenyl)amine moiety.

Coatings and Adhesives Development

While polycarbonates and polyurethanes, in general, are used in coatings and adhesives, the direct application of this compound in these areas is not well-documented in the reviewed scientific literature. researchgate.netresearchgate.net Research on coatings and adhesives tends to focus on polymers derived from other monomers, such as those based on vanillin or fatty acids, which can be used to synthesize poly(carbonate-urethane)s and other polymers with adhesive properties. researchgate.net For instance, poly(hydroxyurethane)s (PHUs), which can be used in coatings and adhesives, are typically synthesized from the reaction of cyclic carbonates with diamines. researchgate.net While this compound is a carbonate, its non-cyclic nature makes it unsuitable for this specific reaction pathway. Therefore, there is a lack of specific research demonstrating the direct use or significant advantages of this compound in the formulation of coatings and adhesives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of bis(4-methoxyphenyl) carbonate by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the aromatic rings of this compound typically appear as doublets in the range of δ 6.8-7.2 ppm. The protons of the methoxy (B1213986) groups (-OCH₃) characteristically show a singlet peak around δ 3.7-3.8 ppm. For instance, in a related compound, bis(4-formyl-2-methoxyphenyl) carbonate (BFMC), the methoxy protons appear as a singlet at 3.87 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon of the central carbonate group (C=O) is typically observed in the downfield region of the spectrum. For aromatic carbonates, this peak can be found around 153-155 ppm. researchgate.net The aromatic carbons show signals between approximately 114 ppm and 157 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself gives a distinct peak around 55 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.8-7.2 | d | Aromatic protons |

| ¹H | 3.7-3.8 | s | Methoxy (-OCH₃) protons |

| ¹³C | ~154 | s | Carbonyl carbon (C=O) |

| ¹³C | 114-157 | s | Aromatic carbons |

| ¹³C | ~55 | s | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands for this compound include:

C=O Stretch: A strong and prominent absorption band is observed in the region of 1820-1775 cm⁻¹ for the carbonyl (C=O) group of the aromatic carbonate. spectroscopyonline.comspectroscopyonline.com

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the carbonate's C-O-C linkage appear in the fingerprint region. The asymmetric stretch for aromatic carbonates is typically found between 1250 and 1205 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

Aromatic C-H Stretch: Absorptions corresponding to the stretching of C-H bonds on the aromatic rings are usually seen above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methoxy groups appears in the 2950-2827 cm⁻¹ range. rsc.org

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings are observed at lower frequencies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2827 rsc.org | Medium |

| Carbonyl (C=O) Stretch | 1820-1775 spectroscopyonline.comspectroscopyonline.com | Strong |

| Asymmetric C-O-C Stretch | 1250-1205 spectroscopyonline.comspectroscopyonline.com | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular weight of this compound is 274.27 g/mol . scbt.com

In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. rsc.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related carbonate compounds involve the loss of a methoxy group or cleavage of the carbonate linkage. rsc.org For instance, in the mass spectra of similar bisphenol derivatives, a characteristic fragmentation is the loss of a methyl group from the parent ion. rsc.org

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. mdpi.com The presence of aromatic rings and the carbonate group influences its absorption of UV and visible light. smolecule.com

The UV-Vis spectrum of this compound in a solvent like toluene (B28343) would be expected to show absorption bands characteristic of the substituted benzene rings. The methoxy groups, being electron-donating, can cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted diphenyl carbonate. In similar compounds like 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran, absorption maxima are observed in the UV region before irradiation. researchgate.net Emission spectroscopy could be used to study the fluorescence or phosphorescence properties of the molecule, providing further information about its excited electronic states.

Computational Chemistry Investigations of Bis 4 Methoxyphenyl Carbonate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is widely used to determine the electronic structure of molecules, from which a vast array of properties, including thermodynamic stability and reaction energetics, can be derived. For a molecule like Bis(4-methoxyphenyl) carbonate, DFT can elucidate the stability of its chemical bonds and the energy changes associated with potential reactions.

Bond Dissociation Energy (BDE) is a fundamental measure of bond strength, defined as the standard enthalpy change when a bond is cleaved homolytically. DFT methods, particularly functionals like M06-2X and B3LYP, have been shown to predict BDEs with high accuracy, often approaching that of experimental measurements. nrel.govnih.govresearchgate.net The calculation involves optimizing the geometry of the parent molecule and the resulting radical fragments and then determining the energy difference.

For this compound, the most relevant bonds for predicting thermal and chemical stability are the carbonate C-O bonds and the aryl ether C-O bonds. While direct BDE values for this specific molecule are not available, DFT calculations on analogous structures provide insight into the expected bond strengths. For instance, the BDEs of C-O bonds in similar chemical environments have been extensively studied.

Table 1: Representative Bond Dissociation Energies (BDEs) for Bonds Analogous to Those in this compound, Calculated Using DFT Note: These values are for model compounds and serve as an illustration of typical bond strengths.

| Bond Type | Model Compound | Functional/Basis Set | Calculated BDE (kcal/mol) |

| Aryl-O (ether) | Anisole (C₆H₅-OCH₃) | M06-2X/def2-TZVP | ~87.9 |

| Carbonate C-O | Dimethyl Carbonate | G4 | ~85.0 |

| Aryl C-H | Toluene (B28343) | M08-HX/6-311+G(3df,2p) | ~88.0 nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. By using reactive force fields like ReaxFF, MD simulations can model chemical reactions, including complex decomposition pathways, making it an invaluable tool for studying thermal stability. mdpi.comnih.gov

To study the thermal stability of this compound, a simulation box containing multiple molecules would be constructed. The system's temperature is then elevated in the simulation to accelerate decomposition events, allowing researchers to observe the process on a computationally accessible timescale (picoseconds to nanoseconds). mdpi.comnih.gov

Table 2: Plausible Decomposition Products of Aromatic Carbonates at Elevated Temperatures Based on MD Simulations of Analogous Compounds Note: This table is illustrative and based on general findings for the thermal decomposition of organic and aromatic compounds.

| Product Molecule | Chemical Formula | Plausible Origin |

| Carbon Dioxide | CO₂ | Decarboxylation of the carbonate moiety rsc.org |

| Carbon Monoxide | CO | Secondary decomposition of carbonate fragments |

| Methane | CH₄ | Fragmentation of methoxy (B1213986) groups |

| Phenol (B47542) | C₆H₅OH | Fragmentation and hydrogen abstraction |

| Anisole | C₆H₅OCH₃ | Fragmentation of the parent molecule |

| Water | H₂O | Recombination of H and O radicals |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, primarily using DFT, are essential for elucidating detailed reaction mechanisms. nih.gov By mapping the potential energy surface, these calculations can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For this compound, a key reaction would be its hydrolysis or its reaction with nucleophiles. Studies on the aminolysis of other diaryl carbonates have shown that the mechanism can be either a stepwise process, involving a tetrahedral intermediate, or a concerted process, depending on the nature of the reactants and solvent. uchile.cl Computational analysis can distinguish between these pathways by comparing the activation energies of the respective transition states. uchile.cl Similarly, the mechanisms for the formation of cyclic carbonates from epoxides and CO₂ have been thoroughly investigated using DFT, revealing the role of catalysts in lowering the activation barriers. acs.org

Table 3: Illustrative Calculated Activation Energies for a Model Carbonate Reaction Note: Data is for a model reaction of cyclic carbonate formation from styrene (B11656) oxide and CO₂, demonstrating the type of data obtained from quantum chemical calculations. acs.org

| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

| Epoxide Ring Opening (α-pathway) | None | B3LYP/6-31G** | 45.7 |

| Epoxide Ring Opening (α-pathway) | KI | DFT/B3PW91 | 35.8 |

| Epoxide Ring Opening (α-pathway) | KI-tEG Complex | DFT/B3PW91 | 29.0 |

Computational Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. The 4-methoxyphenyl (B3050149) moiety is a common feature in many biologically active compounds, and docking studies frequently reveal its role in binding. nih.govnih.govscispace.com

If this compound were to be investigated for potential biological activity, molecular docking would be the first step. The simulation would place the molecule into the active site of a target protein, and a scoring function would estimate the binding affinity, typically expressed in kcal/mol. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, numerous studies have docked ligands containing the 4-methoxyphenyl group into the active sites of enzymes like EGFR kinase and monoamine oxidase (MAO), identifying critical interactions that contribute to their inhibitory activity. nih.govnih.gov

Table 4: Representative Molecular Docking Results for a Ligand Containing a 4-Methoxyphenyl Group Note: This data is for a known inhibitor of EGFR kinase and illustrates the typical output of a docking study. scispace.comresearchgate.net

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| 1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide | EGFR Tyrosine Kinase (2J5F) | -8.5 to -9.1 | Met793, Leu718, Val726, Ala743 | Hydrogen Bonding, Hydrophobic Interactions |

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Synthesis

The efficient and environmentally benign synthesis of diaryl carbonates is crucial for their industrial viability. The transesterification of dialkyl carbonates (like dimethyl carbonate) with phenols represents a green alternative to traditional phosgene-based routes. mdpi.com Future research will likely focus on developing highly active, selective, and reusable catalysts specifically tailored for the synthesis of Bis(4-methoxyphenyl) carbonate from 4-methoxyphenol (B1676288) and a suitable carbonate source.

Research efforts are expected to explore a variety of catalytic systems, drawing inspiration from advances in the synthesis of analogous compounds like diphenyl carbonate. mdpi.com Key areas of investigation include:

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation and potential for reuse, contributing to more sustainable processes. nih.gov Metal oxides, such as Magnesium Oxide (MgO), Calcium Oxide (CaO), and lanthanide oxides (e.g., Praseodymium(IV) oxide), have shown promise in transesterification reactions and could be adapted for this specific synthesis. nih.govbeilstein-journals.orgmdpi.com The development of catalysts from waste materials, like carbide slag (a source of CaO), also presents a sustainable and cost-effective avenue. beilstein-journals.org

Homogeneous Catalysts: While facing separation challenges, homogeneous catalysts can offer high activity under mild conditions. Quaternary phosphonium (B103445) salts and various metal complexes are known to be effective for producing polycarbonates and could be optimized for the synthesis of the target carbonate. researchgate.net

Reaction Engineering: Beyond the catalyst itself, process optimization through techniques like reactive distillation could significantly improve reaction conversion and product selectivity by continuously removing by-products. mdpi.com

| Catalyst Type | Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Basic Oxides | CaO, MgO, SrO | High activity, reusability, low cost. mdpi.com | Optimizing catalyst structure, support materials, and reaction conditions for enhanced selectivity. |

| Lanthanide Oxides | PrO₂, La₂O₃ | High catalytic activity reported for other transesterification reactions. nih.gov | Screening various lanthanide oxides and investigating structure-activity relationships. |

| Supported Metal Catalysts | ZnO-TiO₂, SrO–CaO/Al₂O₃ | Enhanced stability and surface area. mdpi.commdpi.com | Developing novel support materials and optimizing metal loading. |

| Homogeneous Complexes | Titanium complexes, Quaternary phosphonium salts | High activity under mild conditions. mdpi.comresearchgate.net | Development of recyclable homogeneous catalysts or membrane separation techniques. |

Exploration of New Applications in Chemical Biology

Chemical biology utilizes custom-designed small molecules to study and manipulate biological systems. cas.org The unique structure of this compound offers a scaffold that could be developed into sophisticated chemical tools. While the compound is listed as a product for proteomics research, its specific applications are not yet widely documented, indicating a nascent area for exploration. scbt.com

Future research could focus on leveraging the this compound structure to create:

Chemical Probes: The methoxy (B1213986) groups on the phenyl rings serve as handles for chemical modification. researchgate.net They could be functionalized to attach fluorophores, affinity tags (like biotin), or photo-cross-linkers. Such probes would be invaluable for identifying protein binding partners and studying biological pathways.

Bioorthogonal Reagents: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. cas.orgnih.govmdpi.com The carbonate moiety or derivatives of the phenyl rings could be engineered to participate in reactions like azide-alkyne cycloadditions ("click chemistry") or Staudinger ligations, enabling the specific labeling of biomolecules in live cells. mdpi.comsigmaaldrich.com

Prodrug Development: The carbonate linkage could be designed to be cleaved by specific enzymes present in a target tissue or disease state. This would allow for the controlled release of a therapeutic agent, a strategy that enhances efficacy and reduces side effects.

| Application Area | Required Modification/Functionality | Translational Perspective |

|---|---|---|

| Fluorescent Imaging | Attachment of a fluorophore (e.g., Fluorescein, Rhodamine). researchgate.net | Visualizing the subcellular localization of the molecule or its biological targets. |

| Target Identification | Incorporation of an affinity tag (e.g., Biotin) or a photo-reactive group. | Isolating and identifying binding proteins (proteomics). scbt.com |

| Bioorthogonal Labeling | Introduction of an azide (B81097) or alkyne group for "click chemistry". mdpi.com | Tracking biomolecules in real-time within living organisms. |

| Targeted Drug Delivery | Design of an enzymatically cleavable linker to release a known drug molecule. | Creating novel prodrugs with enhanced specificity for diseased cells. |

Integration into Sustainable Manufacturing Processes

The chemical industry is undergoing a paradigm shift towards green and sustainable manufacturing practices. nih.gov This involves replacing hazardous reagents, utilizing renewable feedstocks, and minimizing waste. This compound is well-positioned to contribute to this transition, particularly in the realm of polymer production.

Future efforts will likely concentrate on:

Phosgene-Free Polycarbonate Production: Polycarbonates are traditionally synthesized using the highly toxic reagent phosgene (B1210022). nih.gov Diaryl carbonates, including diphenyl carbonate, are key components in greener, melt-transesterification processes. mdpi.comnih.gov this compound can serve as a direct, safer substitute for phosgene in reactions with diols to produce novel polycarbonates.

Bio-based Feedstocks: The sustainability of this process can be further enhanced by deriving the 4-methoxyphenol precursor from renewable bio-based sources, such as lignin, a complex polymer abundant in wood and agricultural waste. acs.org

Life Cycle Assessment (LCA): To quantify the environmental benefits, a comprehensive LCA of manufacturing processes using this compound will be essential. hilarispublisher.com LCA evaluates the environmental impact of a product from raw material extraction to end-of-life ("cradle-to-gate" or "cradle-to-grave"), providing a scientific basis for comparing the sustainability of different chemical routes. dntb.gov.uamdpi.com

| Process | Carbonyl Source | Key Reactants | By-products | Sustainability Considerations |

|---|---|---|---|---|

| Traditional Interfacial Polymerization | Phosgene (COCl₂) | Bisphenol A, NaOH, Chlorinated Solvents | NaCl, Chlorinated waste | Highly toxic reagents, use of hazardous solvents. nih.gov |

| Melt Transesterification (Established Green Route) | Diphenyl Carbonate (DPC) | Bisphenol A | Phenol (B47542) (recyclable) | Avoids phosgene and solvents; high temperatures required. mdpi.comnih.gov |

| Future Sustainable Pathway | This compound | Bio-based diols | 4-methoxyphenol (recyclable) | Potential for fully bio-based polymer, avoiding toxic reagents. acs.org |

Advanced Material Design through Structural Modification

The properties of a polymer are intrinsically linked to the chemical structure of its monomeric units. morressier.com Modifying the this compound molecule before polymerization opens up a vast design space for creating advanced materials with tailored properties.

Translational research in this area will focus on:

Introducing New Functional Groups: The two methoxy groups and the aromatic rings are sites for chemical derivatization. For example, demethylation followed by re-alkylation could introduce side chains with different lengths or functionalities. Electrophilic aromatic substitution could add groups that enhance thermal stability, modify solubility, or introduce reactive sites for cross-linking.

Tuning Thermomechanical Properties: The rigidity and polarity of the monomer influence the final polymer's characteristics. Structural modifications can be used to precisely control properties such as the glass transition temperature (Tg), tensile strength, and thermal degradation temperature. For instance, incorporating bulky side groups can increase the Tg, leading to materials suitable for high-temperature applications. researchgate.net

Developing Novel Polymer Architectures: this compound can serve as a building block not only for linear polycarbonates but also for other polymer classes. Its reaction with diamines could lead to the synthesis of non-isocyanate poly(hydroxy)urethanes (NIPUs), a safer and more sustainable class of polyurethanes. mdpi.com

| Structural Modification of Monomer | Predicted Effect on Polymer Property | Potential Application |

|---|---|---|

| Introduction of bulky aliphatic side chains | Increased Glass Transition Temperature (Tg), altered solubility. researchgate.net | High-performance engineering thermoplastics. |

| Incorporation of polar functional groups (e.g., -OH, -COOH) | Increased hydrophilicity, potential for hydrogen bonding. | Biomedical materials, membranes for separation. |

| Addition of cross-linkable moieties (e.g., vinyl, epoxy) | Enables formation of thermoset networks. | Adhesives, coatings, composite materials. |

| Use as a co-monomer with other diols/carbonates | Fine-tuning of properties like flexibility and impact resistance. | Custom polymer blends and copolymers. |

常见问题

Basic: What are the optimal synthetic routes for Bis(4-methoxyphenyl) carbonate, and how can reaction efficiency be maximized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or transesterification. A common approach involves reacting 4-methoxyphenol with phosgene or a safer alternative like triphosgene in the presence of a base (e.g., pyridine) under anhydrous conditions . To maximize efficiency:

- Use a molar ratio of 2:1 (4-methoxyphenol:carbonyl source) to favor bis-product formation.

- Employ a solvent like dichloromethane or tetrahydrofuran (THF) to enhance solubility and control exothermic reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and minimize side products (e.g., mono-substituted intermediates) .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of methoxy (-OCH) groups and carbonate linkage (C=O at ~150-160 ppm) .

- FT-IR Spectroscopy : Peaks at ~1750 cm (C=O stretch) and ~1250 cm (C-O-C asymmetric stretch) validate the carbonate functional group .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>98%) and identifies trace impurities (e.g., residual phenol derivatives) .

- Elemental Analysis : Confirm empirical formula (CHO) to rule out stoichiometric deviations .

Advanced: How do the electron-donating methoxy groups influence the reactivity of this compound compared to other aryl carbonates?

Methodological Answer:

The methoxy groups activate the phenyl ring via electron donation, increasing the nucleophilicity of the oxygen atoms. This enhances reactivity in:

- Polymerization : Faster kinetics in polycarbonate synthesis compared to electron-withdrawing analogs (e.g., Bis(4-nitrophenyl) carbonate) due to lower activation energy for carbonate bond cleavage .

- Hydrolysis Stability : Reduced susceptibility to hydrolysis compared to nitro-substituted carbonates, as electron-donating groups stabilize the intermediate tetrahedral structure during hydrolysis .

- Cross-Coupling Reactions : Facilitates use in Suzuki-Miyaura couplings when functionalized with boronic esters, leveraging the methoxy group’s directing effects .

Advanced: What strategies can mitigate hydrolysis of this compound during storage or reaction conditions?

Methodological Answer:

To prevent hydrolysis:

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C in desiccated conditions to minimize moisture exposure .

- Stabilizers : Add molecular sieves (3Å) or anhydrous salts (e.g., MgSO) to reaction mixtures to absorb trace water .

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) for reactions, avoiding protic solvents like methanol that accelerate hydrolysis .

- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to slow hydrolysis rates while maintaining reactivity .

Advanced: How can computational chemistry predict the thermal stability and decomposition pathways of this compound?

Methodological Answer:

Computational methods include:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-O bonds in the carbonate group) prone to thermal cleavage .

- Molecular Dynamics (MD) Simulations : Model decomposition pathways under varying temperatures to predict major products (e.g., 4-methoxyphenol and CO) .

- Thermogravimetric Analysis (TGA) Validation : Compare simulated decomposition temperatures with experimental TGA data to refine computational models .

Advanced: How can this compound be utilized as a monomer in bioresorbable polymer synthesis?

Methodological Answer:

Its application involves:

- Ring-Opening Polymerization (ROP) : Use organocatalysts (e.g., DBU) to synthesize polycarbonates with controlled molecular weights. The methoxy groups improve solubility in organic solvents, enabling high molecular weight polymers .

- Copolymer Design : Co-polymerize with lactides or caprolactones to tune degradation rates and mechanical properties. Monitor via H NMR to confirm monomer incorporation .

- In Vitro Degradation Studies : Assess hydrolytic degradation in PBS (pH 7.4) at 37°C, quantifying 4-methoxyphenol release via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。